![molecular formula C16H23FN2O2 B3850183 ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850183.png)
ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate, also known as EFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFMP is a piperazine derivative that has been synthesized through a unique method and has shown promising results in various studies.
Scientific Research Applications
Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most notable applications of ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate is its use as a tool in the study of the central nervous system. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory formation, and mood regulation. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been shown to bind to the sigma-1 receptor with high affinity, which may lead to the activation of various downstream signaling pathways. These pathways may be involved in the regulation of neuronal activity, neurotransmitter release, and other physiological processes.
Biochemical and Physiological Effects:
ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of certain enzymes. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has several advantages for use in lab experiments, including its high potency, selectivity, and relatively low toxicity. However, ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the study of ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate may also be useful as a tool in the study of other biological systems, including cancer cells and immune cells.
Conclusion:
In conclusion, ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate is a promising compound that has shown potential applications in scientific research. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable tool for the study of the central nervous system and other biological systems. While there are still limitations and challenges associated with ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate, its future directions are promising, and it may hold the key to unlocking new insights into the workings of the human body.
properties
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)propan-2-yl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-3-21-16(20)19-10-8-18(9-11-19)13(2)12-14-4-6-15(17)7-5-14/h4-7,13H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLWGGDVXNDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.